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Abstract

This technical guide provides a comprehensive overview of 3-Cyclohexylmorpholine, a
heterocyclic compound featuring a morpholine core substituted with a cyclohexyl group at the
3-position. While specific experimental data for this molecule is limited in public literature, this
document synthesizes information from analogous structures and established chemical
principles to offer insights for researchers, scientists, and professionals in drug development.
The guide covers the molecule's structural and stereochemical properties, predicted
physicochemical characteristics, plausible synthetic routes with detailed protocols, and
expected analytical signatures in modern spectroscopy. Furthermore, it contextualizes the
potential utility of 3-Cyclohexylmorpholine within medicinal chemistry by examining the well-
documented roles of the morpholine scaffold as a privileged pharmacophore.

Introduction to 3-Cyclohexylmorpholine

3-Cyclohexylmorpholine (CAS: 1270476-30-6) is a saturated heterocyclic compound with the
molecular formula C10H19NO.[1] It belongs to the class of substituted morpholines, which are
integral components in a vast array of biologically active molecules and approved
pharmaceuticals. The morpholine ring is recognized in medicinal chemistry for its ability to

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3027298?utm_src=pdf-interest
https://www.benchchem.com/product/b3027298?utm_src=pdf-body
https://www.benchchem.com/product/b3027298?utm_src=pdf-body
https://www.benchchem.com/product/b3027298?utm_src=pdf-body
https://www.benchchem.com/product/b3027298?utm_src=pdf-body
https://www.benchchem.com/product/b3027298?utm_src=pdf-body
https://www.appchemical.com/products/1270476-30-6?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=Morpholine,%203-cyclohexyl-&keyword=undefined
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility,
metabolic stability, and bioavailability.[2][3] The introduction of a cyclohexyl group, a non-polar
and conformationally significant moiety, at the C3 position introduces a chiral center and offers
a lipophilic anchor that can be exploited for modulating ligand-receptor interactions and other
biological activities.[4][5] This guide serves to consolidate the theoretical and practical
knowledge surrounding 3-Cyclohexylmorpholine, providing a foundational resource for its
synthesis, characterization, and potential applications.

Chemical Structure and Stereochemical Analysis

The structure of 3-Cyclohexylmorpholine is defined by a six-membered morpholine ring with
a cyclohexyl substituent at one of the carbon atoms adjacent to the nitrogen atom.

Chirality and Enantiomers

The substitution at the C3 position of the morpholine ring renders this carbon a stereocenter.
Consequently, 3-Cyclohexylmorpholine exists as a pair of enantiomers: (R)-3-
Cyclohexylmorpholine and (S)-3-Cyclohexylmorpholine. The specific stereochemistry can
be critical for biological activity, as enantiomers often exhibit different pharmacological and
toxicological profiles. A CAS number for the (S)-enantiomer (1270289-34-3) is documented,
underscoring the recognition of its chiral nature.[6][7]

Conformational Analysis

Both the morpholine and cyclohexane rings predominantly adopt a stable chair conformation to
minimize angular and torsional strain.[8][9] For the morpholine ring, the lone pair on the
nitrogen atom and the hydrogen atom attached to it can exist in either an axial or equatorial
position, with rapid inversion at room temperature.

The critical conformational feature of 3-Cyclohexylmorpholine is the orientation of the bulky
cyclohexyl group. To minimize steric hindrance, specifically 1,3-diaxial interactions with the
axial hydrogens on the morpholine ring, the cyclohexyl group will overwhelmingly favor the
equatorial position.[10] The cyclohexane ring itself will also be in a chair conformation.
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Caption: Enantiomers of 3-Cyclohexylmorpholine in their most stable chair conformations.

Physicochemical Properties

While extensive experimental data for 3-Cyclohexylmorpholine is not publicly available, its
key identifiers and predicted properties are summarized below. Properties such as boiling point
and density are expected to be higher than those of morpholine due to the increased molecular
weight and van der Waals forces from the cyclohexyl group. The basicity (pKa) is expected to
be similar to other C-alkylated morpholines.
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Property Value Source
Molecular Formula C10H1oNO [1]
Molecular Weight 169.26 g/mol [1][11]
CAS Number 1270476-30-6 [1][11]
Not available (likely a liquid or
Appearance . .
low-melting solid)
Boiling Point Not available [12][13]
Melting Point Not available [12][13]
Density Not available [12][13]
. Expected to be soluble in
Solubility ] [12]
organic solvents.
Estimated ~8.5-9.0 (similar to
pKa

other alkylmorpholines)

Synthesis of 3-Cyclohexylmorpholine

There are several established strategies for the synthesis of C3-substituted morpholines that

can be adapted for 3-Cyclohexylmorpholine.[14][15] A practical and efficient approach

involves a three-step sequence starting from a readily available chiral amino alcohol.[16]

Proposed Synthetic Pathway

The proposed synthesis begins with the N-acylation of 2-amino-2-cyclohexylethanol with

chloroacetyl chloride to form an amide intermediate. This is followed by an intramolecular

Williamson ether synthesis (cyclization) to form the morpholin-3-one ring. Finally, reduction of

the amide carbonyl group yields the target 3-Cyclohexylmorpholine.
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Caption: Proposed synthetic workflow for 3-Cyclohexylmorpholine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Cyclohexyl-2-hydroxyethyl)-2-chloroacetamide

Dissolve 2-amino-2-cyclohexylethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and
water.

Cool the solution to -10 °C in an ice-salt bath.
Add a base such as sodium bicarbonate (1.2 eq).

Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below O
°C.

Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and
stir for an additional 2 hours.

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can
be used in the next step without further purification.
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Step 2: Synthesis of 5-Cyclohexylmorpholin-3-one

Dissolve the crude amide from Step 1 in a mixture of isopropyl alcohol (IPA) and
dichloromethane (DCM).

Cool the solution to 0 °C.

Add potassium tert-butoxide (4.0 eq) portion-wise, ensuring the temperature remains at 0 °C.

Stir the reaction mixture at 0 °C for 2 hours.

Quench the reaction by adding water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl
acetate gradient) to obtain the morpholinone.

Step 3: Synthesis of 3-Cyclohexylmorpholine

In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium
aluminum hydride (LiAlH4, 3.0 eq) in anhydrous THF.

Cool the suspension to 0 °C.

Add a solution of 5-cyclohexylmorpholin-3-one (1.0 eq) in anhydrous THF dropwise.

After the addition is complete, allow the reaction to warm to room temperature and then
reflux for 4-6 hours until the reaction is complete (monitored by TLC).

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water,
followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting precipitate and wash thoroughly with THF.

Concentrate the filtrate under reduced pressure and purify by column chromatography or
distillation to afford 3-Cyclohexylmorpholine.

Spectroscopic Analysis and Characterization
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The structural elucidation of 3-Cyclohexylmorpholine would rely on a combination of NMR,

IR, and mass spectrometry. The following are predicted spectral data based on the known

behavior of similar molecules.[17][18]

Technique

Predicted Features

1H NMR

o (ppm): 3.5-4.0 (m, protons on C2, C5 adjacent
to O), 2.5-3.0 (m, protons on C2, C6 adjacent to
N), ~2.8 (m, methine proton on C3), 1.0-2.0 (m,
broad, 11H from cyclohexyl and N-H proton).
Protons on the morpholine ring will exhibit
complex splitting patterns due to

diastereotopicity.

13C NMR

o (ppm): ~70 (C5, adjacent to O), ~60 (C3,
substituted carbon), ~50 (C6, adjacent to N),
~45 (C2, adjacent to N), 25-40 (cyclohexyl

carbons).

IR Spectroscopy

v (cm~1): 3300-3400 (N-H stretch, secondary
amine), 2850-2950 (C-H stretch, aliphatic),
1110-1130 (C-O-C stretch, ether, strong).

Mass Spectrometry

m/z: 169 (M*, molecular ion), 140 ([M-CzHs]*),
112 ([M-CaHs]*), 86 (fragment from morpholine
ring cleavage), 83 (cyclohexyl cation). Alpha-
cleavage next to the nitrogen is a likely major

fragmentation pathway.[19][20]

Applications in Research and Drug Development

While no specific biological activities have been reported for 3-Cyclohexylmorpholine itself,

the morpholine scaffold is a cornerstone in medicinal chemistry.[2][5]

e As a Privileged Scaffold: Morpholine is present in numerous FDA-approved drugs, including

the antidepressant Reboxetine and the anti-cancer agent Gefitinib. Its presence often

confers favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
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e Modulation of Physicochemical Properties: The nitrogen atom in the morpholine ring is less
basic than in piperidine, which can be advantageous for avoiding off-target interactions and
improving oral bioavailability.

» Role of the Cyclohexyl Group: The introduction of a cyclohexyl group provides a lipophilic
handle that can be used to probe hydrophobic pockets in protein binding sites. Its rigid
conformational nature can also serve to orient other functional groups in a specific vector,
potentially increasing binding affinity and selectivity.[21]

Given these characteristics, 3-Cyclohexylmorpholine is a valuable building block for
generating libraries of novel compounds for screening against various biological targets,
including GPCRs, kinases, and ion channels, particularly in the central nervous system (CNS)
and oncology research areas.[22][23]

Safety and Handling

The toxicological properties of 3-Cyclohexylmorpholine have not been fully investigated.[12]
Based on data for similar compounds and general chemical safety principles, it should be
handled with care in a well-ventilated laboratory fume hood.

Hazards: May cause skin and eye irritation. Inhalation may lead to respiratory tract irritation.
[12]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat.

o Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.
[13]

e Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Conclusion

3-Cyclohexylmorpholine is a chiral, substituted morpholine with significant potential as a
scaffold and building block in medicinal chemistry and drug discovery. Its structure combines
the beneficial pharmacokinetic properties of the morpholine ring with the lipophilic and
conformationally rigid nature of a cyclohexyl group. While specific experimental data on this
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compound remain scarce, this guide provides a robust framework for its synthesis,
characterization, and rational application in research settings. The synthetic protocols and
predicted analytical data herein offer a solid starting point for scientists aiming to explore the
chemical space and biological potential of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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